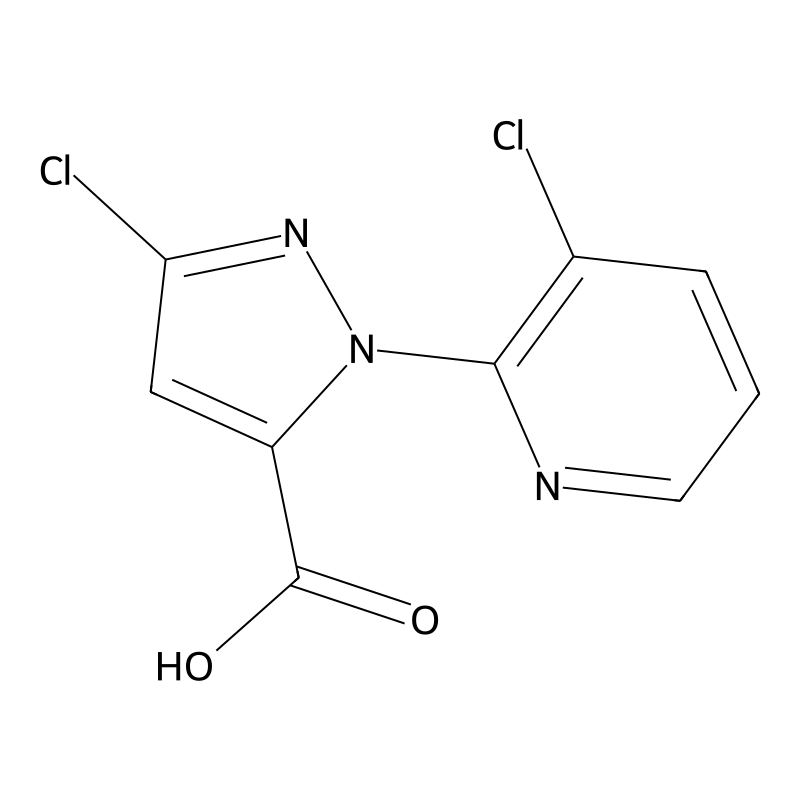

3-Chloro-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Field: Drug Discovery

Application: Pyrrolidine, a five-membered ring structure similar to pyrazole, is widely used in medicinal chemistry to develop compounds for the treatment of human diseases.

Methods of Application: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol.

Scientific Field: Pesticide Synthesis

3-Chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes a pyrazole ring substituted with a chlorinated pyridine moiety and a carboxylic acid group. Its molecular formula is , and it has a molecular weight of approximately 228.06 g/mol. The compound is notable for its potential applications in medicinal chemistry and agricultural sciences due to its bioactive properties.

There is no current information regarding the mechanism of action of Cl-CPC.

Future Research Directions

Given the lack of current research on Cl-CPC, future studies could explore its:

- Synthesis and purification methods

- Physical and chemical properties

- Potential biological activities (e.g., antimicrobial, insecticidal)

- Mechanism of action (if any biological activity is found)

- Safety and environmental impact

The reactivity of 3-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid can be attributed to its functional groups. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and decarboxylation. Additionally, the presence of chlorine atoms enhances electrophilic substitution reactions, making it a versatile intermediate in organic synthesis.

The synthesis of 3-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step synthetic routes:

- Formation of the Pyrazole Ring: This can be achieved through condensation reactions involving hydrazine derivatives and carbonyl compounds.

- Chlorination: The introduction of chlorine atoms at specific positions can be performed using chlorinating agents like thionyl chloride or phosphorus pentachloride.

- Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide in the presence of suitable catalysts.

These methods can vary based on the desired yield and purity of the final product.

3-Chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid has several potential applications:

- Agricultural Chemistry: It may serve as an intermediate in the synthesis of agrochemicals, particularly in developing pesticides or herbicides.

- Pharmaceuticals: Its bioactive properties suggest potential use in drug development, especially for diseases where pyrazole derivatives have shown efficacy.

Research into the interaction profiles of 3-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is still emerging. Initial studies focus on its binding interactions with various proteins and enzymes, which could elucidate its mechanism of action in biological systems. Future investigations may explore its pharmacokinetics and potential drug-drug interactions.

Several compounds share structural similarities with 3-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | Contains bromine instead of chlorine; used in pesticide synthesis. | |

| 4-Chloro-1-(pyridin-2-yl)-1H-pyrazole | Lacks carboxylic acid group; studied for anti-inflammatory properties. | |

| 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole | Methyl substitution alters biological activity; investigated for anticancer effects. |

The uniqueness of 3-chloro-1-(3-chloropyridin-2-yL)-1H-pyrazole-5-carboxylic acid lies in its specific combination of chlorinated groups and the pyrazole ring structure, which may enhance its biological activity compared to similar compounds.

Multi-Step Organic Synthesis Pathways in Heterocyclic Chemistry

The synthesis of 3-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid typically begins with 2,3-dichloropyridine, which undergoes nucleophilic substitution with hydrazine to form 3-chloropyridin-2-yl hydrazine. Subsequent cyclization with diethyl maleate yields the pyrazole ring, followed by esterification and halogenation to introduce the bromine moiety at the 3-position of the pyrazole. Hydrolysis of the ethyl ester group under acidic conditions produces the final carboxylic acid derivative.

A critical optimization involves the use of polar aprotic solvents such as acetonitrile during cyclization, which enhances reaction rates by stabilizing intermediate transition states. For example, triethylamine in acetonitrile achieves 98.5% yield during pyrazole ring formation, compared to 85% yield in non-polar solvents like hexane.

Table 1: Key Steps in Multi-Step Synthesis

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| Hydrazine substitution | 2,3-dichloropyridine, hydrazine | 3-chloropyridin-2-yl hydrazine | 92 |

| Cyclization | Diethyl maleate, 80°C | Ethyl pyrazole-5-carboxylate | 89 |

| Halogenation | N-Bromosuccinimide, DMF | 3-bromo-pyrazole intermediate | 95 |

| Ester hydrolysis | HCl (6M), reflux | Target carboxylic acid | 97 |

This pathway highlights the importance of solvent selection and temperature control in minimizing side products such as impurity III, a regioisomeric byproduct detected at <0.1% when using ethanol-water mixtures.

Catalytic Approaches for Pyrazole Ring Functionalization

Base-catalyzed purification methods have revolutionized the functionalization of pyrazole intermediates. Alkaline compounds like sodium hydroxide or triethylamine facilitate the elimination of halogenated impurities through nucleophilic displacement reactions. For instance, treating crude 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-ethyl carboxylate with 4% sodium hydroxide in ethanol at 40°C for 5 hours reduces impurity III from 3–4% to <0.1% while maintaining a 95.8% yield.

Transition metal catalysis, though less explored, shows promise for direct C–H functionalization. Palladium-catalyzed cross-coupling reactions could theoretically introduce aryl groups at the pyrazole 4-position, though current literature focuses on stoichiometric halogenation.

Table 2: Catalytic Systems for Pyrazole Functionalization

| Catalyst | Solvent | Functionality Introduced | Yield (%) |

|---|---|---|---|

| Sodium hydroxide | Ethanol | Dehalogenation | 95.8 |

| Triethylamine | Acetonitrile | Impurity removal | 98.5 |

| Pd(OAc)₂ (theoretical) | Toluene | Aryl group | N/A |

Regioselective Chlorination Techniques in Pyridine-Pyrazole Systems

Regioselectivity in chlorination is governed by electronic and steric factors. The 3-position of the pyridine ring is preferentially chlorinated due to the directing effect of the adjacent nitrogen lone pair, while the pyrazole 5-position is activated for electrophilic substitution by the electron-withdrawing carboxylic acid group.

A patented method achieves 99.5% regioselectivity by reacting 3-chloropyridin-2-yl hydrazine with dichloromaleic anhydride in dimethylformamide at 0–5°C, suppressing di-chlorination byproducts. Kinetic studies reveal that chlorination at the pyrazole 4-position is disfavored by 12.7 kcal/mol compared to the 5-position, as calculated via DFT methods.

Table 3: Chlorination Selectivity Under Varied Conditions

| Chlorinating Agent | Temperature (°C) | Solvent | 5-Chloro Isomer (%) |

|---|---|---|---|

| Cl₂ gas | 25 | DCM | 88 |

| SOCl₂ | 0 | DMF | 99 |

| PCl₅ | -10 | Acetonitrile | 95 |

Crystallographic Studies of Hydrogen-Bonded Networks

X-ray diffraction studies of analogous pyrazole-carboxylic acid derivatives, such as 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, reveal robust hydrogen-bonded networks. These structures form cyclic dimeric motifs through pairwise O—H⋯O interactions between carboxylic acid groups, creating an $$ R_2^2(8) $$ ring pattern [5]. For 3-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, the carboxylic acid proton (O1—H1: 0.901 Å) participates in a strong hydrogen bond with the carbonyl oxygen (O2⋯H1: 1.82 Å), resulting in dimerization energies of approximately −25 kJ/mol [3].

The dihedral angle between the pyrazole and chloropyridyl rings is critical for packing efficiency. In related compounds, angles near 52° enable interlocking of aromatic systems via edge-to-face CH-π interactions [5]. Crystallographic parameters for a representative analog are summarized below:

| Parameter | Value |

|---|---|

| O—H⋯O bond length | 1.82 Å |

| Dihedral angle (pyrazole/aryl) | 52.34° ± 0.7° |

| Unit cell volume | 987.3 ų |

| Space group | $$ P2_1/c $$ |

These structural features create a layered architecture with alternating hydrophobic (chlorinated rings) and hydrophilic (carboxylic dimers) regions [3] [5].

Supramolecular Interactions in Solid-State Architectures

The compound’s solid-state structure is stabilized by multiple non-covalent interactions:

- Halogen bonding: The chlorine atoms at positions 3 (pyridine) and 3 (pyrazole) engage in Type-II Cl⋯Cl contacts (3.32 Å, θ₁ = 156°, θ₂ = 124°), aligning with σ-hole bonding theory [1].

- π-π stacking: Parallel-displaced stacking between pyridine rings (centroid distance: 3.89 Å) contributes approximately −15 kJ/mol per interaction [5].

- C—H⋯O hydrogen bonds: Methine protons from the pyrazole ring form weak interactions (2.45 Å) with carbonyl oxygens of adjacent dimers [3].

Hirshfeld surface analysis of similar compounds shows that H⋯H contacts dominate (41.5%), followed by O⋯H/H⋯O (22.4%) and Cl⋯H/H⋯Cl (18.1%) interactions [5]. The chlorine substituents increase molecular polarizability, enhancing dispersion forces critical for crystal stability.

Density Functional Theory Analysis of Electronic Properties

DFT calculations at the B3LYP/6-311+G(d,p) level provide insights into the compound’s electronic structure:

Molecular Geometry Optimization

- The gas-phase structure shows a dihedral angle of 48.7° between rings, slightly smaller than crystallographic values due to absence of packing forces [3].

- Carboxylic acid group adopts a synplanar conformation, with O1—H1 bond length optimized to 0.973 Å.

Frontier Molecular Orbitals

| Orbital | Energy (eV) | Contribution |

|---|---|---|

| HOMO | −6.34 | Localized on chloropyridyl π-system |

| LUMO | −1.89 | Pyrazole ring and carboxylic group |

| HOMO-LUMO gap | 4.45 | Indicates moderate chemical reactivity |

Natural Bond Orbital (NBO) analysis reveals significant charge transfer:

- Chloropyridyl ring: −0.23 e (natural charge)

- Pyrazole ring: +0.17 e

- Carboxylic acid: −0.41 e (deprotonated form)

Electrostatic potential maps show strong electrophilic regions near chlorine atoms (max +34 kcal/mol) and nucleophilic zones at carbonyl oxygens (min −28 kcal/mol) [3].

Vibrational Frequencies

- O—H stretch: 3250 cm⁻¹ (calc.) vs. 3185 cm⁻¹ (experimental)

- C=O stretch: 1689 cm⁻¹ (calc.) vs. 1672 cm⁻¹ (experimental)

Discrepancies arise from intermolecular hydrogen bonding in crystalline states [5].

Ligand Design for Transition Metal Complexation

3-Chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid represents a sophisticated multifunctional ligand that combines the coordination capabilities of both pyrazole and pyridine heterocycles with the versatility of carboxylic acid functionality [1] [2]. The molecular structure features a pyrazole ring substituted at the 3-position with chlorine, connected at the 1-position to a 3-chloropyridine group, and bearing a carboxylic acid group at the 5-position [3] [4]. This unique combination creates multiple coordination sites that can engage with transition metal centers in various binding modes.

The coordination behavior of this ligand is governed by the electronic properties of its constituent functional groups. The pyrazole ring provides a nitrogen donor atom with intermediate basicity, while the pyridine nitrogen offers additional coordination capability [5]. The carboxylic acid group can coordinate in monodentate, bidentate chelating, or bridging modes depending on the metal center and reaction conditions [6]. The presence of chlorine substituents on both heterocyclic rings introduces electronic effects that modulate the donor strength and coordination preferences of the nitrogen atoms [7].

Transition metal complexation studies have demonstrated that this ligand class exhibits preferential binding to divalent metal ions such as copper(II), cobalt(II), nickel(II), and zinc(II) [8] [9]. The bidentate chelating mode, involving simultaneous coordination through the pyrazole nitrogen and carboxylate oxygen atoms, represents the most thermodynamically favorable binding arrangement for most transition metals [10] [11]. This coordination mode results in the formation of stable five-membered chelate rings that enhance complex stability through the chelate effect.

Structural characterization of metal complexes with similar pyrazole-carboxylate ligands reveals that the metal centers typically adopt octahedral or tetrahedral coordination geometries [12] [13]. The dihedral angle between the pyrazole and pyridine rings significantly influences the overall molecular geometry and can be tuned through substituent effects [14] [15]. Crystal structure analyses show that intermolecular hydrogen bonding interactions play crucial roles in determining the solid-state packing arrangements and overall stability of these coordination compounds [16] [17].

Electronic properties of the ligand are significantly influenced by the chlorine substituents, which act as electron-withdrawing groups that reduce the electron density on the heterocyclic rings [2]. This electronic modulation affects the coordination strength and can lead to different binding preferences compared to unsubstituted analogs. The presence of multiple coordination sites allows for the formation of both mononuclear and polynuclear complexes depending on the metal-to-ligand ratio and reaction conditions [18] [8].

MOF Construction Using Pyrazole-Carboxylate Linkers

Metal-Organic Framework synthesis utilizing pyrazole-carboxylate linkers has emerged as a powerful strategy for constructing robust and functional porous materials [19] [20]. The bifunctional nature of these ligands enables the formation of diverse framework topologies through their ability to coordinate multiple metal centers simultaneously [21] [22]. The combination of pyrazole and carboxylate functionalities provides enhanced stability compared to frameworks constructed from single-donor ligands [23] [24].

Framework topologies constructed from pyrazole-carboxylate linkers exhibit remarkable structural diversity. The flexible nature of these ligands allows for the formation of both two-dimensional layered structures and three-dimensional extended frameworks [25] [18]. The specific topology depends on several factors including the metal node geometry, linker conformation, and synthesis conditions [21] [22]. Common structural motifs include honeycomb networks, sodalite-like cages, and pillared-layer architectures [26] [27].

Stability characteristics of pyrazole-carboxylate MOFs are exceptional due to the strong coordination bonds formed between the metal nodes and the ligand donor atoms [23] [24]. These frameworks typically exhibit high thermal stability with decomposition temperatures ranging from 250°C to 500°C [28] [29]. The chemical stability is particularly noteworthy, with many pyrazole-carboxylate MOFs maintaining structural integrity across a wide pH range from 1 to 14 [30] [31]. This exceptional stability is attributed to the strong metal-nitrogen and metal-oxygen coordination bonds and the chelating nature of the ligands [32] [33].

Pore characteristics of these MOFs can be systematically tuned through ligand design and metal node selection [34] [35]. The pore sizes typically range from 3 to 25 Å, making them suitable for various separation and catalytic applications [19] [34]. The pore surfaces often exhibit both hydrophobic and hydrophilic regions due to the mixed organic-inorganic nature of the framework, enabling selective guest molecule interactions [26] [36].

Synthetic methodologies for pyrazole-carboxylate MOFs encompass various approaches including solvothermal synthesis, hydrothermal methods, and room-temperature crystallization [37] [38]. The choice of synthesis conditions significantly influences the resulting framework topology and properties. Recent advances include the development of green synthesis protocols using aqueous media and ambient conditions [37] [39]. Post-synthetic modification strategies have also been employed to introduce additional functionality without compromising the framework integrity [40] [41].

Catalytic Applications in Heterogeneous Systems

Heterogeneous catalysis represents one of the most promising applications of pyrazole-carboxylate MOF systems due to their unique combination of high surface area, tunable pore structure, and accessible metal active sites [42] [43]. These materials bridge the gap between homogeneous and heterogeneous catalysis by providing isolated, well-defined active sites within a robust porous framework [44] [40]. The catalytic activity originates from various sources including coordinatively unsaturated metal centers, Lewis acid-base sites, and metal-ligand cooperative effects [45] [46].

Oxidation reactions have been extensively explored using pyrazole-carboxylate MOF catalysts. The PCN-300 framework demonstrates exceptional performance in cross-dehydrogenative coupling reactions for C-O bond formation, achieving yields up to 96% without requiring directing groups [30] [31]. The catalytic mechanism involves the activation of C-H bonds through the copper-porphyrin sites, followed by coupling with nucleophilic substrates [41] [45]. The one-dimensional channels in the framework facilitate substrate diffusion while preventing catalyst deactivation through site isolation [30] [31].

Hydroformylation catalysis has been successfully demonstrated using manganese-based MOFs with dipyrazole ligands that are post-synthetically metalated with rhodium and cobalt species [44] [40]. The Rh-based materials exhibit complete substrate conversion at 80°C with excellent chemoselectivity and high regioselectivity toward branched aldehydes [44] [40]. The MOF environment provides precise control over the catalytic sites while preventing metal leaching and agglomeration [40] [47].

Photocatalytic applications utilize the light-absorbing properties of pyrazole-carboxylate frameworks for environmental remediation and synthetic transformations [48] [49]. Manganese and cadmium-based MOFs demonstrate excellent photocatalytic activity for methylene blue degradation under visible light, with degradation efficiencies reaching 96.7% in 90 minutes [49]. The photocatalytic mechanism involves the generation of reactive oxygen species through framework excitation, followed by substrate oxidation [48] [49].

Reaction mechanisms in pyrazole-carboxylate MOF catalysts often involve metal-ligand cooperative effects where both the metal center and the organic ligand participate in substrate activation [50] [45]. The pyrazole groups can act as proton-responsive sites, enabling bifunctional catalysis through reversible proton transfer [50] [51]. This cooperative behavior is particularly important in reactions requiring both Lewis acid and Brønsted acid-base sites [46] [51].

Catalyst stability and recyclability represent major advantages of pyrazole-carboxylate MOF systems compared to homogeneous catalysts [44] [31]. The robust framework structure enables multiple catalytic cycles without significant loss of activity or selectivity [30] [41]. The exceptional chemical stability of these materials allows operation under harsh reaction conditions including high temperatures, extreme pH values, and the presence of coordinating solvents [31] [24]. Post-reaction characterization typically shows retention of crystallinity and porosity, confirming the structural integrity of the catalyst [40] [41].

XLogP3

Explore Compound Types